molecular formula C20H24N6O4 B2539235 (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361173-37-7

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2539235
CAS番号: 361173-37-7
分子量: 412.45
InChIキー: WMIXOQQBMYMTOZ-UFFVCSGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a hydrazinyl-linked benzylidene substituent at position 8 and a 2-methylallyl group at position 5. The core structure features methyl groups at positions 1 and 3, contributing to steric stability.

特性

IUPAC Name

8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-6-30-15-9-13(7-8-14(15)27)10-21-23-19-22-17-16(26(19)11-12(2)3)18(28)25(5)20(29)24(17)4/h7-10,27H,2,6,11H2,1,3-5H3,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIXOQQBMYMTOZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a novel derivative of purine that has shown promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the modification of purine derivatives through various chemical reactions. The key steps include:

  • Formation of Hydrazone : The hydrazone linkage is formed between 3-ethoxy-4-hydroxybenzaldehyde and an appropriate hydrazine derivative.
  • Purine Derivation : The core purine structure is synthesized through known pathways involving methylation and allylation processes to introduce the desired substituents at the 1, 3, 7, and 8 positions.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against prostate cancer and non-Hodgkin's lymphoma cells, showing IC50 values in the low micromolar range, indicating potent growth inhibition .

Enzyme Inhibition

The compound has been characterized as a dual inhibitor of phosphodiesterases (PDE4 and PDE7), which are crucial in regulating intracellular cAMP levels:

  • Mechanism : By inhibiting these enzymes, the compound enhances cAMP signaling pathways that can lead to anti-inflammatory effects. In vivo studies showed a reduction in TNF-α levels by up to 88% in models of endotoxemia .

Anti-inflammatory Properties

The anti-inflammatory potential was further corroborated by experiments measuring cytokine levels in treated animal models. The compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Key observations include:

  • Hydrophobic Substituents : The presence of hydrophobic groups at specific positions enhances binding affinity to target receptors.
  • Hydrazone Linkage : This functional group appears essential for maintaining the compound's biological activity against PDEs and cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Prostate Cancer Model : In a xenograft model of prostate cancer, administration of the compound resulted in a significant decrease in tumor size compared to controls.
  • Inflammatory Response : In LPS-induced inflammation models, treatment with this compound led to marked improvements in inflammatory markers compared to standard treatments like indomethacin .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Model
Antiproliferative5.0Prostate Cancer
Antiproliferative4.5Non-Hodgkin's Lymphoma
PDE4 Inhibition0.25Enzymatic Assay
PDE7 Inhibition0.30Enzymatic Assay
TNF-α Reduction53% - 88%Endotoxemia Model

類似化合物との比較

Key Observations:

  • Benzylidene Substituents : The target compound’s 3-ethoxy-4-hydroxybenzylidene group distinguishes it from analogs with halogenated (Cl, Br) or purely alkoxy (4-ethoxy) substituents. The hydroxy group may facilitate hydrogen bonding with target proteins, while ethoxy balances hydrophobicity .
  • N-Alkylation : Methyl groups at positions 1 and 3 (target compound) are conserved in analogs, suggesting their role in stabilizing the purine core conformation .

Biochemical Implications

Activity Trends in Purine-2,6-dione Derivatives

highlights that N3 alkylation in purine-2,6-diones impacts inhibitory activity. This suggests that larger alkyl groups may hinder target engagement despite enhancing lipophilicity. The target compound’s methyl groups at positions 1 and 3 likely optimize steric compatibility with enzyme active sites.

Electronic and Solubility Effects

  • In contrast, the target’s 4-hydroxy group improves polarity, which may benefit pharmacokinetics .
  • Ethoxy vs. Hydroxy : The 4-ethoxy group in lacks hydrogen-bonding capacity compared to the target’s 4-hydroxy, which may explain differences in target selectivity or potency .

Q & A

Q. What synthetic strategies are employed for introducing the hydrazinylidene moiety in this compound?

Methodological Answer: The hydrazinylidene group is typically introduced via nucleophilic substitution at the 8-position of 1,3-dimethylxanthine precursors. This involves reacting 8-bromo-theophylline derivatives with hydrazine to form 8-hydrazinyl intermediates, followed by condensation with carbonyl-containing compounds (e.g., 3-ethoxy-4-hydroxybenzaldehyde). Microwave-assisted synthesis can enhance reaction efficiency by optimizing parameters like temperature, solvent polarity, and reaction time .

Q. How is structural confirmation achieved post-synthesis?

Methodological Answer: Structural validation relies on a combination of spectral techniques:

  • 1H/13C NMR to confirm substitution patterns and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O, N-H).
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing spectral data with computational predictions (e.g., ChemAxon tools) ensures accuracy .

Q. Which computational tools predict drug-like properties for such derivatives?

Methodological Answer: Public platforms like Chemicalize.org (based on ChemAxon) analyze parameters such as logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five. Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to target enzymes like ALDH1A1, aiding in lead prioritization .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields for purine-2,6-dione derivatives?

Methodological Answer: Bayesian optimization algorithms systematically explore multidimensional reaction spaces (e.g., catalyst loading, temperature, solvent ratios) using limited experimental data. This method outperforms traditional Design of Experiments (DoE) by prioritizing high-yield conditions through probabilistic modeling. For example, optimizing microwave-assisted synthesis parameters reduced side-product formation by 30% in analogous purine derivatives .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Contradictions arise from subtle structural variations (e.g., substituent electronic effects, steric hindrance). Approaches include:

  • QSAR modeling to correlate substituent properties (Hammett σ, π parameters) with activity.
  • Comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions.
  • Dose-response assays to validate target specificity (e.g., ALDH1A1 vs. ALDH2 inhibition) .

Q. How do substituents at the 7- and 8-positions influence ALDH1A1 inhibition?

Methodological Answer: Substituents at the 7-position (e.g., 2-methylallyl) enhance membrane permeability, while the 8-hydrazinylidene group directly interacts with the ALDH1A1 catalytic pocket. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing 3-ethoxy-4-hydroxybenzylidene with 4-nitrobenzylidene) reveal that electron-withdrawing groups improve binding affinity by 2–3-fold .

Q. What experimental designs mitigate challenges in spectral overlap for hydrazinylidene derivatives?

Methodological Answer: Spectral overlap in NMR (e.g., aromatic proton signals) is addressed via:

  • 2D NMR techniques (COSY, HSQC) to resolve coupling patterns.
  • Isotopic labeling (e.g., 15N-hydrazine) to track hydrazine connectivity.
  • Dynamic NMR to study tautomerism in hydrazinylidene moieties .

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